molecular formula C9H7FN2O B14806432 4-Cyclopropoxy-6-fluoropicolinonitrile

4-Cyclopropoxy-6-fluoropicolinonitrile

Cat. No.: B14806432
M. Wt: 178.16 g/mol
InChI Key: LYWIHVCHGPQGQJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-fluoropicolinonitrile is a pyridine-based heterocyclic compound featuring a nitrile group at position 2, a cyclopropoxy substituent at position 4, and a fluorine atom at position 6. This compound is hypothesized to serve as a key intermediate in agrochemical or pharmaceutical synthesis, leveraging its nitrile functionality for further derivatization (e.g., hydrolysis to amides or carboxylic acids).

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C9H7FN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2

InChI Key

LYWIHVCHGPQGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC(=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-fluoropicolinonitrile typically involves the reaction of 4-cyclopropoxy-6-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-6-fluoropicolinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted picolinonitriles.

    Oxidation and Reduction: Products include oxides or amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-Cyclopropoxy-6-fluoropicolinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound can modulate various biochemical pathways, leading to its effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Cyclopropoxy-6-fluoropicolinonitrile with structurally related compounds from the provided evidence:

Compound Name Core Structure Substituents Functional Group Key Characteristics References
4-Cyclopropoxy-6-fluoropicolinonitrile Pyridine 4-Cyclopropoxy, 6-F Nitrile High steric bulk; potential agrochemical intermediate -
4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide Pyridine 4-Phenoxy (2-F, 4-NH2), 6-F Amide Medicinal chemistry intermediate (e.g., kinase inhibitors)
6-Amino-5-nitropicolinonitrile Pyridine 5-Nitro, 6-Amino Nitrile Precursor for heterocyclic synthesis (e.g., via nitro reduction)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-Me Carboxylic acid Building block for bioactive molecules (e.g., antivirals)

Key Observations:

  • Substituent Effects: The cyclopropoxy group in the target compound introduces significant steric hindrance compared to the phenoxy group in , which may affect binding affinity in biological systems. Nitrile functionality (target compound and ) offers versatility for further reactions (e.g., hydrolysis to amides or acids), contrasting with the carboxylic acid in , which is directly ionizable.
  • Reactivity and Stability: The strained cyclopropane ring in the target compound may confer unique reactivity (e.g., ring-opening under acidic conditions) compared to the more stable methyl or chloro substituents in . Nitro and amino groups in facilitate redox-driven transformations, whereas the target compound’s substituents prioritize steric and electronic modulation.
  • Applications :

    • Compounds with amide () or carboxylic acid () groups are often used in drug discovery due to their hydrogen-bonding capabilities.
    • Nitrile-containing compounds (target and ) are prevalent in agrochemicals, where nitriles act as bioisosteres or metabolic blockers.

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